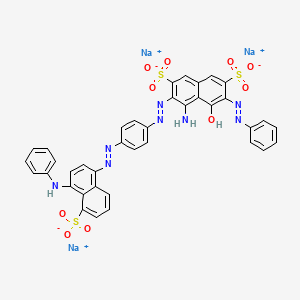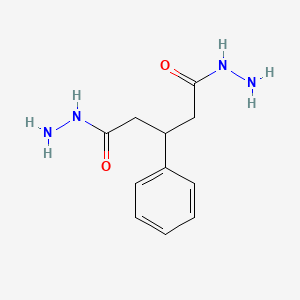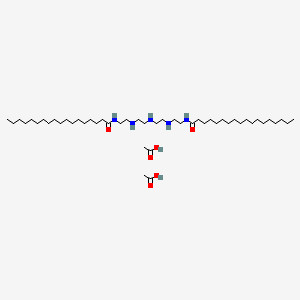
N,N'-(Iminobis(ethyleneiminoethylene))distearamide diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its long-chain stearamide groups and the presence of acetate ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate typically involves the reaction of stearic acid with ethylenediamine and acetic acid. The process begins with the formation of N,N’-(Iminobis(ethyleneiminoethylene))distearamide through the reaction of stearic acid and ethylenediamine under controlled conditions. This intermediate product is then reacted with acetic acid to form the diacetate salt.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is carried out in large reactors where precise temperature and pressure conditions are maintained. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation processes to ensure high purity and quality.
化学反応の分析
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other functionalized derivatives.
科学的研究の応用
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways. The presence of long-chain stearamide groups allows for hydrophobic interactions, while the acetate ions contribute to ionic interactions.
類似化合物との比較
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide acetate
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is unique due to its specific combination of stearamide and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications requiring both hydrophobic and ionic interactions.
特性
CAS番号 |
68109-66-0 |
|---|---|
分子式 |
C48H99N5O6 |
分子量 |
842.3 g/mol |
IUPAC名 |
acetic acid;N-[2-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H91N5O2.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h45-47H,3-42H2,1-2H3,(H,48,50)(H,49,51);2*1H3,(H,3,4) |
InChIキー |
ZJGFZWOSZHRHCM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


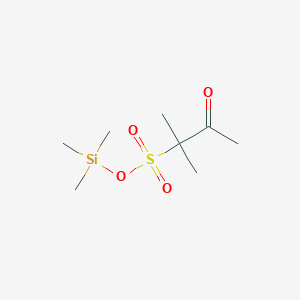
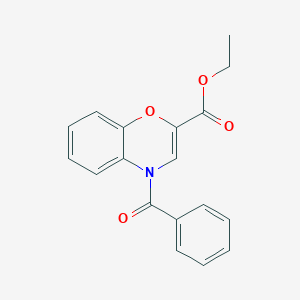
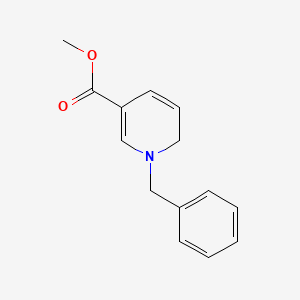
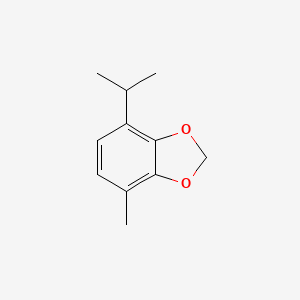
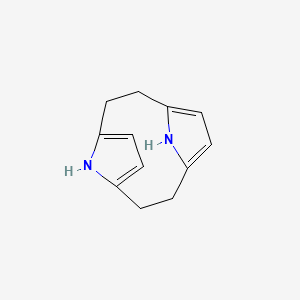
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
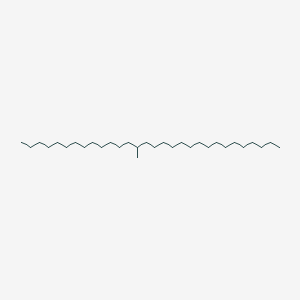

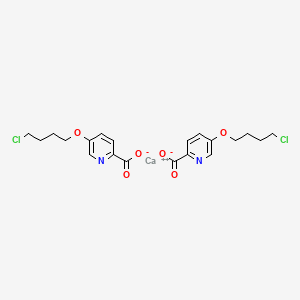
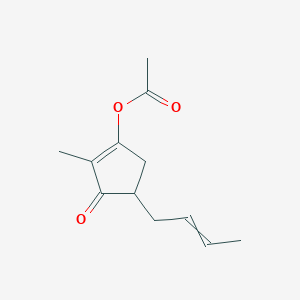
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
